molecular formula C11H14FNO2S B086861 1-(4-Fluorophenylsulfonyl)piperidine CAS No. 312-32-3

1-(4-Fluorophenylsulfonyl)piperidine

Cat. No. B086861
CAS RN: 312-32-3
M. Wt: 243.3 g/mol
InChI Key: DZARDDKGQWNMKA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(4-Fluorophenylsulfonyl)piperidine and related derivatives often involves nucleophilic displacement reactions and the use of sulfonate precursors. For example, a study detailed the synthesis of phencyclidine derivatives via a three-step process, utilizing nucleophilic displacement reaction of a methanesulfonyloxy piperidine precursor (Xiao-shu He et al., 1993). Similarly, another research synthesized N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives, indicating the versatility in synthesizing sulfonamide derivatives (H. Khalid, A. Rehman, M. Abbasi, 2014).

Molecular Structure Analysis

The structural characterization of these compounds typically employs spectroscopic techniques such as IR, 1H-NMR, and EI-MS spectra. Studies often reveal the presence of sulfonamide and piperidine as core structural motifs, contributing to the compounds' biological activity and chemical properties. For instance, the molecular docking of synthesized derivatives has been used to examine their binding interactions with specific proteins, indicating the importance of molecular structure in determining biological activity (H. Khalid, A. Rehman, M. Abbasi, 2014).

Scientific Research Applications

  • Synthesis of Fluoroaminosulfones for Biomolecule Analogs : The synthesis of fluoroaminosulfones derived from piperidine, including 1-(4-Fluorophenylsulfonyl)piperidine, and their use in creating fluorinated biomolecules such as potent enzyme inhibitors, is discussed (Prunier et al., 2013).

  • PET Imaging Agents for Studying Psychiatric Disorders : Research on synthesizing and evaluating fluorophenylsulfonyl- and fluorophenylsulfinyl-piperidines as potential PET imaging agents for serotonin 5-HT2A receptors in psychiatric disorders is covered. This includes the challenges related to non-specific binding in brain imaging (Mühlhausen et al., 2010).

  • Development of Bioactive 1,3,4-Oxadiazole Derivatives : The synthesis and biological evaluation of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, using 1-(4-(bromomethyl)phenyl sulfonyl)piperidine, and their potential as enzyme inhibitors, is discussed (Khalid et al., 2016).

  • Study of N-Trifyl Substituted 1,4-Diheterocyclohexanes : The paper explores the stereodynamic behavior of compounds including 1-(trifluoromethylsulfonyl)piperidine, focusing on their conformers and intramolecular interactions (Shainyan et al., 2008).

  • Antioxidant and Anticholinesterase Activities of Sulfonyl Hydrazones : This study examines the synthesis of sulfonyl hydrazone compounds containing piperidine rings, their properties, and their evaluation for antioxidant capacity and anticholinesterase activity (Karaman et al., 2016).

  • Synthesis of Piperidine Derivatives for Corrosion Inhibition : The paper discusses the synthesis of piperidine derivatives and their efficacy as corrosion inhibitors for iron, using molecular dynamics simulations and quantum chemical calculations (Kaya et al., 2016).

  • Solid-Phase Synthesis of Piperidin-4-One Derivatives : An efficient method for constructing 2-substituted-piperidin-4-one derivatives on solid support, using polymer-bound 4-benzylsulfonyl-1-triphenylphosphoranylidene-2-butanone, is presented (Barco et al., 1998).

  • Synthesis and Biological Evaluation of Carbohydrazide Derivatives : The synthesis of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives and their evaluation for acetylcholinesterase and butyrylcholinesterase enzyme inhibition activities are covered (Khalid et al., 2014).

  • Synthesis and Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives : This study focuses on the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and their antimicrobial activities (Khalid et al., 2016).

Safety And Hazards

Safety measures for handling “1-(4-Fluorophenylsulfonyl)piperidine” include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition . In case of accidental ingestion or contact, immediate medical attention is advised .

properties

IUPAC Name

1-(4-fluorophenyl)sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2S/c12-10-4-6-11(7-5-10)16(14,15)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZARDDKGQWNMKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353836
Record name 1-(4-Fluorophenylsulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenylsulfonyl)piperidine

CAS RN

312-32-3
Record name 1-[(4-Fluorophenyl)sulfonyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Fluorophenylsulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of piperidine (5.64 g, 66 mmol), diisopropylethyl amine (1 3.64 mL, 78 mmol), and p-fluorobenzenesulfonyl chloride (13.64 mL, 78 mmol) in THF at 0° C. was stirred for 2 hours at ambient temperature. The solvent was removed in vacuo and the crude reaction mixture was partitioned between ethyl acetate and water. The organic layer was washed with aqueous HCl, and brine. It was dried over sodium sulfate, and filtered. Removal of the solvent gave near quantitative yield of the title compound.
Quantity
5.64 g
Type
reactant
Reaction Step One
Quantity
3.64 mL
Type
reactant
Reaction Step One
Quantity
13.64 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SP Kasturi, S Surarapu, S Uppalanchi… - European Journal of …, 2018 - Elsevier
Biological evaluation of 3,4-dihydroxy piperidines as α-glucosidase inhibitors is being reported for the first time. Forty-five derivatives (amides, di-amides and sulfonamides) were made …
Number of citations: 30 www.sciencedirect.com

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